Cas no 2308463-07-0 (2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidohex-5-enoic acid)

2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidohex-5-enoic acid structure
2308463-07-0 structure
Product name:2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidohex-5-enoic acid
CAS No:2308463-07-0
MF:C27H32N2O5
MW:464.553387641907
CID:6070971
PubChem ID:165572466

2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidohex-5-enoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidohex-5-enoic acid
    • EN300-1578500
    • 2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]hex-5-enoic acid
    • 2308463-07-0
    • Inchi: 1S/C27H32N2O5/c1-4-5-14-23(26(31)32)28-25(30)15-24(17(2)3)29-27(33)34-16-22-20-12-8-6-10-18(20)19-11-7-9-13-21(19)22/h4,6-13,17,22-24H,1,5,14-16H2,2-3H3,(H,28,30)(H,29,33)(H,31,32)/t23?,24-/m1/s1
    • InChI Key: INXZINNMDJGCDR-XMMISQBUSA-N
    • SMILES: O(C(N[C@H](CC(NC(C(=O)O)CCC=C)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 464.23112213g/mol
  • Monoisotopic Mass: 464.23112213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 12
  • Complexity: 702
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 105Ų
  • XLogP3: 4.8

2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidohex-5-enoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1578500-5.0g
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]hex-5-enoic acid
2308463-07-0
5g
$9769.0 2023-06-04
Enamine
EN300-1578500-50mg
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]hex-5-enoic acid
2308463-07-0
50mg
$2829.0 2023-09-24
Enamine
EN300-1578500-5000mg
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]hex-5-enoic acid
2308463-07-0
5000mg
$9769.0 2023-09-24
Enamine
EN300-1578500-0.25g
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]hex-5-enoic acid
2308463-07-0
0.25g
$3099.0 2023-06-04
Enamine
EN300-1578500-2.5g
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]hex-5-enoic acid
2308463-07-0
2.5g
$6602.0 2023-06-04
Enamine
EN300-1578500-0.1g
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]hex-5-enoic acid
2308463-07-0
0.1g
$2963.0 2023-06-04
Enamine
EN300-1578500-0.05g
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]hex-5-enoic acid
2308463-07-0
0.05g
$2829.0 2023-06-04
Enamine
EN300-1578500-2500mg
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]hex-5-enoic acid
2308463-07-0
2500mg
$6602.0 2023-09-24
Enamine
EN300-1578500-10.0g
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]hex-5-enoic acid
2308463-07-0
10g
$14487.0 2023-06-04
Enamine
EN300-1578500-0.5g
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]hex-5-enoic acid
2308463-07-0
0.5g
$3233.0 2023-06-04

2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidohex-5-enoic acid Related Literature

Additional information on 2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidohex-5-enoic acid

Comprehensive Overview of 2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidohex-5-enoic acid (CAS No. 2308463-07-0)

2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidohex-5-enoic acid (CAS No. 2308463-07-0) is a sophisticated peptide derivative widely utilized in pharmaceutical research and bioconjugation. This compound features a unique Fmoc-protected amino acid structure, making it invaluable for solid-phase peptide synthesis (SPPS). Its hex-5-enoic acid moiety further enhances its reactivity, enabling applications in drug discovery and biomaterial engineering.

The growing interest in peptide-based therapeutics has propelled demand for specialized building blocks like 2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidohex-5-enoic acid. Researchers frequently search for "Fmoc-amino acid derivatives" or "CAS 2308463-07-0 applications," reflecting its relevance in cancer research and targeted drug delivery systems. Its chiral center (3R configuration) ensures precise molecular interactions, addressing modern needs for enantioselective synthesis in precision medicine.

From a structural perspective, this compound's 4-methylpentanamido branch improves lipophilicity, a critical factor for blood-brain barrier penetration in neurological drug development. Recent publications highlight its role in creating peptide-drug conjugates (PDCs), a trending topic in ADC (antibody-drug conjugate) optimization. The hex-5-enoic acid terminus also facilitates click chemistry modifications, aligning with the industry's shift toward bioorthogonal reactions.

Analytical challenges surrounding CAS 2308463-07-0 often involve HPLC purification and mass spectrometry characterization, as noted in forums discussing "peptide synthesis troubleshooting." The compound's UV-active Fmoc groupmax 265-290 nm) simplifies reaction monitoring, a feature prized in high-throughput screening workflows. These attributes make it a staple in combinatorial chemistry libraries for GPCR-targeted drug design.

Emerging applications include its use in PROTAC (proteolysis-targeting chimera) development, where its bifunctional linker properties bridge E3 ligase ligands and target proteins. This connects to popular searches like "degrader technology building blocks" and "protein-protein interaction inhibitors." The compound's terminal alkene additionally supports thiol-ene reactions, expanding its utility in bioconjugation strategies for fluorescent probes.

Stability studies reveal that 2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidohex-5-enoic acid maintains integrity under inert atmosphere storage, though its allylic position warrants protection from radical initiators. Such nuances are frequently queried in "amino acid derivative handling guidelines" discussions. The compound's crystalline form (when purified) enhances shelf-life, a practical advantage for GMP-compliant manufacturing.

In computational chemistry, this molecule serves as a model for studying conformational restrictions in β-branched amino acids, addressing search trends like "molecular dynamics of Fmoc peptides." Its steric effects influence secondary structure formation, providing insights for foldamer design—an area gaining traction in supramolecular chemistry circles.

The environmental impact of peptide synthesis reagents has spurred interest in green chemistry alternatives for compounds like CAS 2308463-07-0. Recent patents disclose microwave-assisted coupling methods to reduce solvent waste, correlating with searches for "sustainable Fmoc deprotection." These innovations align with the biopharma industry's sustainability goals while maintaining coupling efficiency above 98%.

For academic researchers, this compound's structural versatility supports investigations into unnatural amino acid incorporation, a hot topic in genetic code expansion studies. Its compatibility with native chemical ligation (NCL) further enables protein semi-synthesis, answering queries about "chemical biology tools for protein engineering."

Quality control protocols for 2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidohex-5-enoic acid typically involve chiral HPLC to verify enantiomeric purity (>99% ee), a specification crucial for regulatory submissions. This rigor responds to industry demands reflected in searches like "ICH Q6A compliance for peptide intermediates," underscoring its role in cGMP peptide API production.

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